molecular formula C10H10N2O B1406081 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1368175-67-0

1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B1406081
CAS RN: 1368175-67-0
M. Wt: 174.2 g/mol
InChI Key: WEXPRIHZKVEZLZ-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a chemical compound with the linear formula C10H10N2O . It is a solid substance . This compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is represented by the InChI code: 1S/C10H10N2O/c1-7-3-4-9-8(6-13)5-12(2)10(9)11-7/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a solid substance . It has a molecular weight of 174.2 .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure is conducive to nucleophilic addition reactions due to the presence of the aldehyde group. This allows for the synthesis of a variety of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is utilized for the synthesis of small molecule inhibitors targeting various diseases. For instance, it’s used in the development of tryptophan dioxygenase inhibitors, which have potential applications in cancer treatment by modulating the immune response .

Pharmacology

Pharmacologically, this compound is involved in the creation of molecules that can influence biological pathways. It’s particularly useful in the study of analgesic properties, where modifications to its structure can lead to compounds with significant pain-relieving potential .

Material Science

In the field of material science, derivatives of this compound are explored for their electronic properties. They can be used in the design of organic semiconductors, which are essential for creating flexible electronic devices.

Analytical Chemistry

1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: can be used as a standard or reagent in analytical chemistry to identify or quantify substances. Its well-defined structure and reactivity make it suitable for use in chromatography and spectrometry methods .

Biochemistry

In biochemistry, this compound’s derivatives are investigated for their interactions with biological macromolecules. It’s particularly relevant in the study of enzyme inhibition, which is crucial for understanding metabolic pathways and designing drugs to treat metabolic disorders .

Mechanism of Action

Target of Action

The primary target of 1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is the fibroblast growth factor receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . The inhibition of FGFRs disrupts the downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt . This disruption can lead to the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The inhibition of FGFRs by the compound disrupts these processes .

Result of Action

The compound’s action results in the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cells . These effects could potentially be beneficial in the treatment of cancers associated with abnormal FGFR activation .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be in an inert atmosphere at 2-8°C This suggests that the compound may be sensitive to oxygen, moisture, or higher temperatures

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1,6-dimethylpyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-3-4-9-8(6-13)5-12(2)10(9)11-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXPRIHZKVEZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CN2C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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